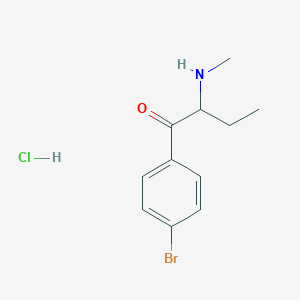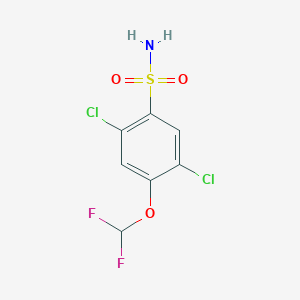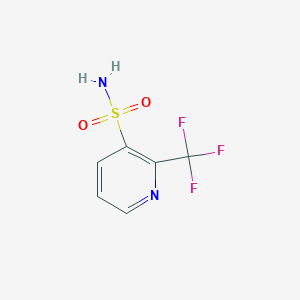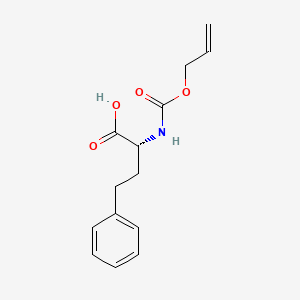
Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate is an organic compound that belongs to the class of esters It features a morpholine ring substituted with two methyl groups at the 5-position and an ethyl ester group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate typically involves the reaction of 5,5-dimethylmorpholine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Hydrolysis: this compound hydrolysis yields 2-(5,5-dimethylmorpholin-2-yl)acetic acid and ethanol.
Reduction: Reduction of the ester group forms 2-(5,5-dimethylmorpholin-2-yl)ethanol.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine ring and ester group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(morpholin-2-yl)acetate: Lacks the two methyl groups on the morpholine ring.
Ethyl 2-(4,4-dimethylmorpholin-2-yl)acetate: Methyl groups are positioned differently on the morpholine ring.
The uniqueness of this compound lies in the specific substitution pattern on the morpholine ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate |
InChI |
InChI=1S/C10H19NO3/c1-4-13-9(12)5-8-6-11-10(2,3)7-14-8/h8,11H,4-7H2,1-3H3 |
Clé InChI |
AOPJZDKWSMEZBK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CNC(CO1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B13504102.png)



![rac-2-[(3R,4R)-1-(cyclopropanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13504124.png)

![Methyl 3-[(2-Hydroxyethyl)amino]propanoate](/img/structure/B13504136.png)

![1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504143.png)

